molecular formula C6H7N3O2 B1372465 2-Methyl-5-nitropyridin-3-amine CAS No. 51984-61-3

2-Methyl-5-nitropyridin-3-amine

Cat. No.: B1372465
CAS No.: 51984-61-3
M. Wt: 153.14 g/mol
InChI Key: BIGJOIAURNWIEW-UHFFFAOYSA-N
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Description

2-Methyl-5-nitropyridin-3-amine is an organic compound with the molecular formula C6H7N3O2. It is a derivative of pyridine, characterized by the presence of a methyl group at the second position, a nitro group at the fifth position, and an amino group at the third position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-nitropyridin-3-amine typically involves the nitration of 2-methylpyridine followed by amination. One common method includes the reaction of 2-methylpyridine with nitric acid to introduce the nitro group at the fifth position. This is followed by the reduction of the nitro group to an amino group using reagents such as tin and hydrochloric acid .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The process involves the controlled addition of nitric acid to 2-methylpyridine under cooling to maintain the reaction temperature. The resulting nitro compound is then subjected to catalytic hydrogenation to yield the desired amine .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Tin and hydrochloric acid or catalytic hydrogenation.

    Substitution: Ammonia or amines in the presence of a base.

Major Products:

Scientific Research Applications

2-Methyl-5-nitropyridin-3-amine is utilized in several scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Amino-4-methyl-3-nitropyridine
  • 5-Methyl-3-nitropyridin-2-amine
  • 2-Amino-3-bromo-5-nitropyridine

Comparison: 2-Methyl-5-nitropyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Amino-4-methyl-3-nitropyridine, it has a different position of the nitro group, affecting its reactivity and interaction with biological targets. Similarly, 5-Methyl-3-nitropyridin-2-amine and 2-Amino-3-bromo-5-nitropyridine have different substitution patterns, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

2-methyl-5-nitropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-4-6(7)2-5(3-8-4)9(10)11/h2-3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGJOIAURNWIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677219
Record name 2-Methyl-5-nitropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51984-61-3
Record name 2-Methyl-5-nitropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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